RORγ Binding Potency and Receptor Selectivity Profile Versus SR2211, SR1001, and T0901317
SR1555 binds selectively to the RORγ ligand-binding domain (LBD) with an IC50 of 1.0 μM in a competitive radioligand displacement assay using [3H]T0901317 as tracer. Under identical assay conditions, SR1555 shows no detectable displacement from the RORα LBD [1]. In contrast, the dual RORα/γ inverse agonist SR1001 exhibits RORγ Ki = 111 nM and RORα Ki = 172 nM, while T0901317 (LXR agonist/RORα/γ inverse agonist) displays RORγ IC50 = 1.7 μM and RORα IC50 = 2.0 μM [2]. The RORγ-selective inverse agonist SR2211 is more potent (IC50 = 320 nM; Ki = 105 nM) but, like SR1555, does not bind RORα [2].
| Evidence Dimension | RORγ LBD binding affinity (IC50) and RORα cross-reactivity |
|---|---|
| Target Compound Data | SR1555 RORγ IC50 = 1.0 μM (competitive binding); RORα IC50 = no displacement detected |
| Comparator Or Baseline | SR2211 RORγ IC50 = 320 nM (C), Ki = 105 nM (E); SR1001 RORγ Ki = 111 nM, RORα Ki = 172 nM; T0901317 RORγ IC50 = 1.7 μM, RORα IC50 = 2.0 μM |
| Quantified Difference | SR1555 is approximately 3-fold less potent than SR2211 in RORγ binding, but maintains absolute selectivity for RORγ versus RORα, in contrast to the dual activity of SR1001 and T0901317. |
| Conditions | Competitive radioligand binding assay using [3H]T0901317 tracer and purified RORγ or RORα LBD fragments. |
Why This Matters
The strict RORγ selectivity of SR1555 eliminates confounding effects mediated by RORα (circadian rhythm, metabolism) or LXR/FXR, enabling cleaner dissection of RORγ-specific transcriptional programs.
- [1] Solt LA, et al. Identification of a selective RORγ ligand that suppresses TH17 cells and stimulates T regulatory cells. ACS Chem Biol. 2012;7(9):1515-1519. doi:10.1021/cb3002649 View Source
- [2] Zhang Y, et al. ROR nuclear receptors: structures, related diseases, and drug discovery. Acta Pharmacol Sin. 2015;36(1):71-87. doi:10.1038/aps.2014.120 (Table 1) View Source
